[4-(2H-1,3-benzodioxol-5-yl)oxan-4-yl]methanamine
Overview
Description
[4-(2H-1,3-benzodioxol-5-yl)oxan-4-yl]methanamine is a chemical compound with the molecular formula C11H13NO3 It features a benzodioxole ring fused to an oxane ring, with a methanamine group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2H-1,3-benzodioxol-5-yl)oxan-4-yl]methanamine typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Oxane Ring Formation: The benzodioxole intermediate is then reacted with an appropriate epoxide under acidic or basic conditions to form the oxane ring.
Introduction of the Methanamine Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the methanamine group to a primary amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Introduction of various functional groups onto the benzodioxole ring.
Scientific Research Applications
Chemistry
In chemistry, [4-(2H-1,3-benzodioxol-5-yl)oxan-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the mechanisms of various biological processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with specific biological targets makes it a candidate for drug development and therapeutic research.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science, materials engineering, and other industrial processes.
Mechanism of Action
The mechanism of action of [4-(2H-1,3-benzodioxol-5-yl)oxan-4-yl]methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, while the benzodioxole and oxane rings provide structural stability and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[4-(2H-1,3-benzodioxol-5-yl)oxan-4-yl]methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
[4-(2H-1,3-benzodioxol-5-yl)oxan-4-yl]acetic acid: Contains an acetic acid group instead of a methanamine group.
[4-(2H-1,3-benzodioxol-5-yl)oxan-4-yl]ethylamine: Features an ethylamine group instead of a methanamine group.
Uniqueness
What sets [4-(2H-1,3-benzodioxol-5-yl)oxan-4-yl]methanamine apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Biological Activity
[4-(2H-1,3-benzodioxol-5-yl)oxan-4-yl]methanamine, also known as a derivative of benzodioxole, has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The chemical formula of this compound is C13H17NO3. Its structure includes a benzodioxole moiety, which is known for various biological activities, including antioxidant and anticancer properties.
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzodioxole have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study reported that benzodioxole derivatives could inhibit c-Src and Abl kinases, which are crucial in cancer progression, at low nanomolar concentrations .
2. Antioxidant Properties
The presence of the benzodioxole structure is often associated with antioxidant activities. Research has demonstrated that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cellular models. This property is vital for preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.
3. Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective effects. Studies have shown that related compounds can mitigate neurotoxicity in models of neurodegeneration, potentially offering therapeutic avenues for conditions such as Alzheimer's disease.
Case Studies
Several case studies have highlighted the biological effects of related compounds:
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely unexplored; however, related compounds have demonstrated favorable pharmacokinetics with good oral bioavailability and metabolic stability. For instance, AZD0530 has a half-life of approximately 40 hours in preclinical studies .
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c14-8-13(3-5-15-6-4-13)10-1-2-11-12(7-10)17-9-16-11/h1-2,7H,3-6,8-9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEZMMVHADBLRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C2=CC3=C(C=C2)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001196410 | |
Record name | 4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001196410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152568-81-4 | |
Record name | 4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1152568-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001196410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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